molecular formula C58H71ClN12O9S2 B1515287 6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide CAS No. 341519-04-8

6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide

Cat. No. B1515287
CAS RN: 341519-04-8
M. Wt: 1179.8 g/mol
InChI Key: DVIUMYYJZIVGMM-UHFFFAOYSA-N
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Description

6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide is a useful research compound. Its molecular formula is C58H71ClN12O9S2 and its molecular weight is 1179.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Derivatisation

Compounds with complex structures, including naphthalene derivatives and amino acids, have been investigated for their potential in fluorescence derivatisation. This application is crucial in biological assays where high sensitivity and specificity for certain biomolecules are required. For instance, derivatives of amino acids coupled with naphthalene units have shown strong fluorescence, indicating their utility in biological assays and molecular imaging (Frade et al., 2007).

Synthesis of Fluorinated Polyimides

The synthesis of novel fluorinated polyimides derived from bis(ether amine) monomers, including those related to naphthalene, underscores the material science applications of complex organic compounds. These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for advanced electronic and aerospace applications (Chung & Hsiao, 2008).

Antagonist Affinities at Purinoceptors

Research into the antagonist affinities at P2X purinoceptors using compounds with complex chemical structures, including those with naphthalene derivatives, highlights the potential of such compounds in pharmacological studies. These studies provide insights into the interaction of drugs with cellular receptors, which is fundamental in drug development and the study of disease mechanisms (Khakh et al., 1994).

Heterocyclic Synthesis

The creation of heterocyclic compounds through the reactions of benzyl ketones with formamide or acetamide demonstrates the compound's relevance in synthetic organic chemistry. These methodologies enable the synthesis of a wide range of biologically active molecules, including potential therapeutic agents (Hirota et al., 1978).

Synthesis of Polyamides

The development of novel polyamides incorporating specific moieties like naphthalene underscores the application of such complex compounds in polymer science. These materials often exhibit unique properties such as high thermal stability and solubility in organic solvents, making them valuable for various industrial applications (Gutch, Banerjee, & Jaiswal, 2003).

properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H71ClN12O9S2/c1-33(72)50(57(79)69-48(32-82)54(76)65-44(51(62)73)26-35-16-19-37-11-3-4-12-38(37)24-35)70-56(78)49(15-7-8-22-60)71(2)58(80)46(28-39-30-64-43-14-6-5-13-41(39)43)67-53(75)45(27-36-10-9-23-63-29-36)66-55(77)47(31-81)68-52(74)42(61)25-34-17-20-40(59)21-18-34/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,72,81-82H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,73)(H,65,76)(H,66,77)(H,67,75)(H,68,74)(H,69,79)(H,70,78)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIUMYYJZIVGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H71ClN12O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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